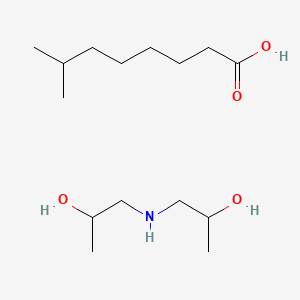
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.34986 g/mol . This compound is known for its unique structure, which includes a naphthalene core that is fully hydrogenated, making it an octahydro derivative. The presence of two methyl groups at the 5,5-positions and a methyl acetate group at the 2-position further distinguishes this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-5,5-dimethylnaphthalene-2-methyl acetate typically involves the hydrogenation of 5,5-dimethylnaphthalene followed by esterification. The hydrogenation process requires a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting octahydro-5,5-dimethylnaphthalene is then reacted with acetic anhydride in the presence of a catalyst like sulfuric acid to form the methyl acetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters ensures high efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alcohols.
Aplicaciones Científicas De Investigación
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of octahydro-5,5-dimethylnaphthalene-2-methyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- Octahydro-5,5-dimethylnaphthalene-2-methyl ether
- Octahydro-5,5-dimethylnaphthalene-2-methyl alcohol
- Octahydro-5,5-dimethylnaphthalene-2-methyl ketone
Uniqueness
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate is unique due to its ester functional group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the acetate group enhances its solubility in organic solvents and influences its reactivity in various chemical reactions .
Propiedades
Número CAS |
93840-12-1 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
(5,5-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl)methyl acetate |
InChI |
InChI=1S/C15H24O2/c1-11(16)17-10-12-6-7-14-13(9-12)5-4-8-15(14,2)3/h12H,4-10H2,1-3H3 |
Clave InChI |
GLQXVPUVIVULNW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1CCC2=C(C1)CCCC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



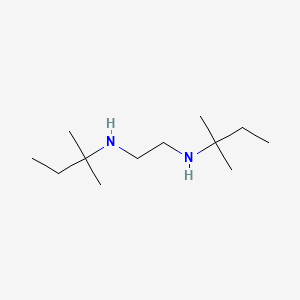
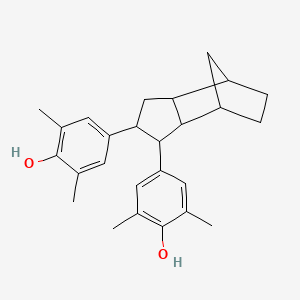
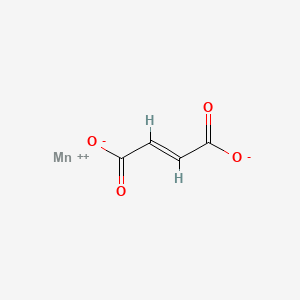
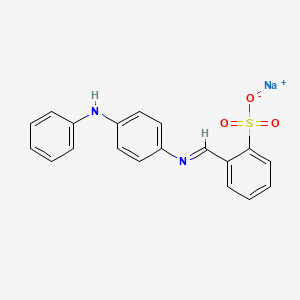




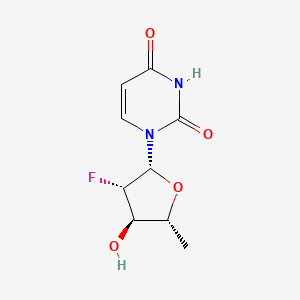
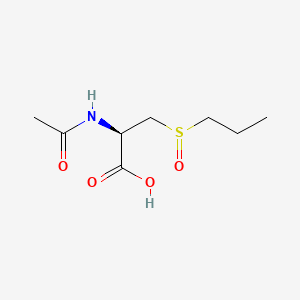
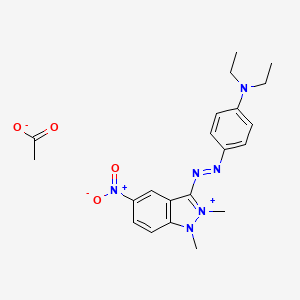
![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
